pentyl 2-[(12,12-dimethyl-3-oxo-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate
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Overview
Description
Pentyl 2-[(12,12-dimethyl-3-oxo-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate is a complex organic compound with a unique structure that includes multiple functional groups such as esters, ketones, and sulfides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentyl 2-[(12,12-dimethyl-3-oxo-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate typically involves multiple steps:
Formation of the core structure: The core tricyclic structure can be synthesized through a series of cyclization reactions starting from simpler organic molecules.
Introduction of functional groups: Functional groups such as the ester and ketone are introduced through reactions like esterification and oxidation.
Final assembly: The final compound is assembled by linking the core structure with the pentyl group and other substituents through reactions like nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions, purification steps to isolate the desired product, and scaling up the reactions to produce larger quantities.
Chemical Reactions Analysis
Types of Reactions
Pentyl 2-[(12,12-dimethyl-3-oxo-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate can undergo various types of chemical reactions:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pentyl 2-[(12,12-dimethyl-3-oxo-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of pentyl 2-[(12,12-dimethyl-3-oxo-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate depends on its specific application:
Biological activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or altering their function.
Chemical reactivity: The presence of multiple functional groups allows the compound to participate in a variety of chemical reactions, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(12,12-dimethyl-3-oxo-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate: Similar structure but with a methyl group instead of a pentyl group.
Ethyl 2-[(12,12-dimethyl-3-oxo-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate: Similar structure but with an ethyl group instead of a pentyl group.
Uniqueness
Pentyl 2-[(12,12-dimethyl-3-oxo-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate is unique due to the presence of the pentyl group, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness can make it more suitable for certain applications compared to its methyl and ethyl analogs.
Properties
Molecular Formula |
C24H28N2O4S2 |
---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
pentyl 2-[(12,12-dimethyl-3-oxo-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate |
InChI |
InChI=1S/C24H28N2O4S2/c1-4-5-9-12-29-19(27)15-31-23-25-21-20(17-13-24(2,3)30-14-18(17)32-21)22(28)26(23)16-10-7-6-8-11-16/h6-8,10-11H,4-5,9,12-15H2,1-3H3 |
InChI Key |
YPLYUTQWVBPIDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)CSC1=NC2=C(C3=C(S2)COC(C3)(C)C)C(=O)N1C4=CC=CC=C4 |
Origin of Product |
United States |
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